molecular formula C11H11ClN2 B8161013 3-Chloro-5-(pyrrolidin-1-yl)benzonitrile

3-Chloro-5-(pyrrolidin-1-yl)benzonitrile

Cat. No.: B8161013
M. Wt: 206.67 g/mol
InChI Key: BETKNMDWRJYAAH-UHFFFAOYSA-N
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Description

3-Chloro-5-(pyrrolidin-1-yl)benzonitrile is an organic compound that features a chloro-substituted benzene ring with a pyrrolidine group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(pyrrolidin-1-yl)benzonitrile typically involves the nucleophilic substitution reaction of 3-chloro-5-nitrobenzonitrile with pyrrolidine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(pyrrolidin-1-yl)benzonitrile can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

    Oxidation and reduction: The nitrile group can be reduced to an amine, or the pyrrolidine ring can be oxidized.

    Substitution reactions: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or DMF.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Electrophilic substitution: Reagents like bromine or nitric acid in solvents like acetic acid or sulfuric acid.

Major Products Formed

    Nucleophilic substitution: Formation of various substituted benzonitriles.

    Reduction: Formation of 3-chloro-5-(pyrrolidin-1-yl)benzylamine.

    Electrophilic substitution: Formation of brominated or nitrated derivatives of the compound.

Scientific Research Applications

3-Chloro-5-(pyrrolidin-1-yl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(pyrrolidin-1-yl)benzonitrile involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    4-(Pyrrolidin-1-yl)benzonitrile: Lacks the chloro substituent, which may affect its reactivity and biological activity.

    3-Chloro-4-(pyrrolidin-1-yl)benzonitrile: Similar structure but with different substitution pattern, leading to different chemical and biological properties.

    3-Chloro-5-(morpholin-4-yl)benzonitrile: Contains a morpholine ring instead of pyrrolidine, which can alter its pharmacological profile.

Uniqueness

3-Chloro-5-(pyrrolidin-1-yl)benzonitrile is unique due to the presence of both the chloro and pyrrolidine groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-chloro-5-pyrrolidin-1-ylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2/c12-10-5-9(8-13)6-11(7-10)14-3-1-2-4-14/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETKNMDWRJYAAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=CC(=C2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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